5-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-5-isoxazolyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-5-isoxazolyl]-2-methoxyphenol is a complex organic compound that features a benzodioxole ring, an isoxazole ring, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-5-isoxazolyl]-2-methoxyphenol typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with methylene chloride in the presence of a base.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a cyclization reaction involving a nitrile oxide intermediate.
Coupling Reactions: The final step involves coupling the benzodioxole and isoxazole intermediates with a methoxyphenol derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include using continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol group, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzodioxole and isoxazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Medicine
Drug Development: The compound can be explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-5-isoxazolyl]-2-methoxyphenol involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-1,3-benzodioxole: Shares the benzodioxole ring but lacks the isoxazole and methoxyphenol groups.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Methoxyphenol Derivatives: Compounds with methoxyphenol groups but different ring systems.
Uniqueness
5-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-5-isoxazolyl]-2-methoxyphenol is unique due to the combination of its three distinct functional groups, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H17NO7 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
5-[4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]-2-methoxyphenol |
InChI |
InChI=1S/C19H17NO7/c1-22-14-5-4-10(6-13(14)21)16-12(8-20-27-16)11-7-15(23-2)18-19(17(11)24-3)26-9-25-18/h4-8,21H,9H2,1-3H3 |
InChI Key |
HWQFIKURVUITAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NO2)C3=CC(=C4C(=C3OC)OCO4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.